5-(2-Chlorophenoxy)pentan-1-amine hydrochloride
Description
Properties
IUPAC Name |
5-(2-chlorophenoxy)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13;/h2-3,6-7H,1,4-5,8-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAYZXOQJXPIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution to Form 5-(2-Chlorophenoxy)pentane
-
- 2-Chlorophenol
- 1-Bromopentane
-
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate phenol and facilitate nucleophilic attack
- Solvent: Typically polar aprotic solvents or aqueous-organic mixtures
- Temperature: Mild heating (50–80°C) to promote substitution
- Reaction time: Several hours until completion
Mechanism:
The phenolate ion generated in situ attacks the electrophilic carbon in 1-bromopentane, displacing bromide and forming the ether bond.
Amination of 5-(2-Chlorophenoxy)pentane to 5-(2-Chlorophenoxy)pentan-1-amine
Approach:
Nucleophilic substitution of a suitable leaving group (often a halide or tosylate derivative at the terminal pentane position) with ammonia or an amine source.-
- Ammonia or primary amine as nucleophile
- Solvent: Ethanol, water, or mixed solvents
- Temperature: Elevated temperatures (60–120°C) to drive substitution
- Pressure: Sometimes elevated pressure if using gaseous ammonia
- Catalyst: Occasionally phase-transfer catalysts or other additives to improve yield
Post-reaction:
The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial synthesis often optimizes the above steps for scale, yield, and purity:
Continuous flow reactors are employed to improve reaction control and throughput.
Catalyst use:
Catalysts or phase-transfer agents may be used to enhance nucleophilic substitution efficiency.Purification:
Crystallization of the hydrochloride salt ensures high purity and stability for storage and use.Process optimization:
Parameters such as temperature, solvent choice, base concentration, and reaction time are finely tuned to maximize yield and minimize by-products.
Reaction Conditions and Analysis
| Step | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-Chlorophenol + 1-bromopentane | NaOH or K2CO3 | Polar aprotic or aqueous | 50–80 | 4–8 | Formation of 5-(2-chlorophenoxy)pentane |
| Amination | 5-(2-chlorophenoxy)pentane + NH3 | Ammonia (gaseous or solution) | Ethanol/water | 60–120 | 6–12 | Conversion to 5-(2-chlorophenoxy)pentan-1-amine |
| Hydrochloride salt formation | 5-(2-chlorophenoxy)pentan-1-amine + HCl | None | Solvent (e.g., ether) | Ambient | 1–2 | Formation of hydrochloride salt |
Supporting Research Findings
The nucleophilic substitution of 2-chlorophenol with 1-bromopentane is well-established, with base choice influencing reaction rate and yield.
Industrial processes emphasize continuous flow and catalyst optimization to improve scalability and product quality.
Amination efficiency depends on the nature of the leaving group and the amination conditions; primary amines and ammonia are preferred nucleophiles.
Conversion to hydrochloride salt stabilizes the compound for handling and storage.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Batch nucleophilic substitution | Base-mediated reaction of 2-chlorophenol with 1-bromopentane | Simple setup, good control | Longer reaction times, moderate yield |
| Continuous flow synthesis | Automated flow reactors with optimized catalysts | High throughput, reproducibility | Requires specialized equipment |
| Amination via ammonia | Direct substitution with ammonia or amine source | Efficient amine introduction | Requires pressure control if gaseous NH3 |
| Hydrochloride salt formation | Acid-base reaction to form stable salt | Improves stability and purity | Additional purification step |
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenoxy)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Research:
5-(2-Chlorophenoxy)pentan-1-amine hydrochloride is utilized as a reference standard in drug development studies aimed at understanding its pharmacological effects. Its structural characteristics suggest potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating mood disorders and other neurological conditions.
2. Biochemical Probes:
The compound is investigated for its potential as a biochemical probe to study cellular processes. It can modulate specific molecular targets, providing insights into receptor interactions and signaling pathways .
3. Neuropharmacology:
Research indicates that phenoxy-substituted amines can influence neurotransmitter systems, suggesting that 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride may act as a modulator or inhibitor within these pathways. This property makes it a candidate for exploring treatments for various neurological disorders.
Case Studies
Case Study 1: Neurotransmitter Interaction
In a study examining the effects of phenoxy-substituted amines on serotonin pathways, 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride was shown to have significant binding affinity to serotonin receptors. This interaction was linked to alterations in mood regulation, highlighting its potential therapeutic applications in treating anxiety and depression.
Case Study 2: Drug Development
As part of a drug development program, researchers utilized 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride as a lead compound for synthesizing derivatives with enhanced pharmacological profiles. Modifications to the phenoxy group resulted in compounds with improved efficacy against targeted receptors involved in pain modulation.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-(4-Chlorophenoxy)pentan-1-amine Hydrochloride
- Structural Difference: The chloro substituent is at the 4-position of the phenoxy group instead of the 2-position.
- Molecular Weight: 250.16 g/mol (C₁₁H₁₇Cl₂NO), identical to the 2-chloro isomer, but steric and electronic variations could influence solubility and crystallinity .
Heterocyclic Derivatives
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine Hydrochloride (CAS 1052542-49-0)
- Structural Feature : Incorporates a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group.
- Molecular Weight: Higher (~355 g/mol) due to the oxadiazole and methoxyphenyl groups, which may reduce aqueous solubility compared to the simpler phenoxy analog .
5-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)pentan-1-amine Hydrochloride
- Structural Feature : Substituted with a thienyl group on the oxadiazole ring.
- Applications: Thiophene-containing compounds are prevalent in antiviral and anticancer agents, suggesting possible therapeutic relevance .
Halogen-Substituted Analogs
5-(4-Bromophenyl)pentan-1-amine Hydrochloride
- Structural Difference : Bromine replaces chlorine at the para position.
- Synthetic Utility: Bromine’s leaving group capability makes it useful in cross-coupling reactions, a feature less pronounced with chlorine .
N-Alkyl-Substituted Amines
2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine (Compound 20)
- Structural Feature : Contains a bicyclic terpene-derived moiety and N-methyl group.
- Impact: Steric Effects: The bulky bicyclic structure may hinder receptor binding but improve selectivity.
Data Tables
Table 1: Key Properties of Selected Compounds
Research Findings and Implications
- Positional Isomerism : The 2-chloro isomer may exhibit stronger intramolecular hydrogen bonding compared to the 4-chloro analog, affecting its crystal packing and melting point .
- Heterocyclic Moieties : Oxadiazole-containing derivatives show enhanced metabolic stability in preclinical studies, making them candidates for CNS-targeting drugs .
- Halogen Effects : Bromine substitution increases molecular weight and lipophilicity, which could improve tissue penetration but may also elevate toxicity risks .
Biological Activity
5-(2-Chlorophenoxy)pentan-1-amine hydrochloride is a compound with notable biological activity, particularly in the fields of pharmacology and neurochemistry. Its structure, characterized by a pentan-1-amine backbone and a 2-chlorophenoxy substituent, suggests potential interactions with various biological targets, especially within the central nervous system. This article reviews its synthesis, biological activity, and related research findings.
Chemical Structure:
- Molecular Formula: C11H17Cl2NO
- Molecular Weight: 250.16 g/mol
- Classification: Hydrochloride salt
The synthesis of 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride typically involves a multi-step process that allows for the introduction of functional groups that enhance its efficacy and solubility. The synthesis pathways often capitalize on reactions typical of amines and phenoxy compounds, which are critical for modifying the compound to improve its biological activity.
Biological Activity
Mechanism of Action:
Research indicates that compounds with similar structures to 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions are pivotal in treating mood disorders and other neurological conditions. The compound may act as a modulator or inhibitor within these pathways, suggesting its potential therapeutic applications.
Neuropharmacological Studies:
Several studies have evaluated the pharmacodynamics and pharmacokinetics of this compound. For instance, phenoxy-substituted amines have been shown to exhibit significant effects on neurotransmitter release and reuptake mechanisms. This property is crucial for developing antidepressants and anxiolytics.
Comparative Analysis with Similar Compounds
The following table compares 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride with structurally similar compounds:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 5-(4-Chlorophenoxy)pentan-1-amine hydrochloride | 161523-72-4 | Similar pentanamine structure but different phenoxy substitution |
| 5-(3-Chlorophenoxy)pentan-1-amine hydrochloride | 1864063-66-0 | Variation in the position of the chlorine on the phenyl ring |
| 5-(2-Phenylphenoxy)pentan-1-amine | 71388507 | Contains a phenyl group instead of chlorine substituents |
These compounds share structural similarities but differ in their biological activity due to variations in their substituents, which can significantly influence their pharmacological properties.
Case Studies and Research Findings
Case Study 1: Neurotoxicity Assessment
A study investigating the nephrotoxic potential of chlorinated phenolic compounds found that while some derivatives exhibited nephrotoxic effects, others like 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride showed milder renal impacts in vivo. The study highlighted the importance of structural modifications in determining toxicity profiles .
Case Study 2: Antidepressant Potential
Research focused on the antidepressant potential of similar compounds indicated that phenoxy-substituted amines could enhance serotonin levels in synaptic clefts, thereby improving mood regulation. This supports the hypothesis that 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride could serve as a candidate for further development in treating depression.
Q & A
Basic: What synthetic methodologies are recommended for 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride?
The synthesis typically involves a multi-step approach:
Nucleophilic Substitution : React 2-chlorophenol with 1,5-dibromopentane under basic conditions (e.g., K₂CO₃) to form 5-(2-chlorophenoxy)pentyl bromide.
Amination : Substitute the bromide with an amine group using ammonia or a protected amine source (e.g., Gabriel synthesis) to yield the primary amine intermediate.
Salt Formation : Treat the free amine with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
- Key Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation may be used for intermediate reductions .
- Optimization : Triethylamine is often employed to neutralize HCl during reactions, improving yield .
Basic: What analytical techniques are effective for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., aromatic protons from the chlorophenoxy group at δ 6.8–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅ClNO⁺Cl⁻).
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is achievable using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis : Verify Cl⁻ content (~23.5% w/w for the hydrochloride salt).
Basic: What are the solubility and stability profiles under varying conditions?
- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) but insoluble in non-polar solvents (hexane, ethyl acetate). Compare with simpler amines like pentan-1-amine, which has a solubility of ~29 g/L in water at 25°C .
- Stability :
- Thermal : Stable at ≤25°C; decomposition observed >150°C.
- pH Sensitivity : Hydrolyzes under strongly alkaline conditions (pH >10). Store in airtight containers at 2–8°C .
Advanced: How can contradictory data on biological activity be systematically resolved?
- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, temperature) across labs.
- Structural Analogs : Compare activity with derivatives like 5-(piperidin-1-yl)pentan-1-amine, which showed enzyme inhibition in Plasmodium studies .
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., oxidation products) that may interfere with bioassays.
Advanced: What strategies optimize yield in gram-scale synthesis?
- Catalyst Selection : Use Pd/C for catalytic hydrogenation to reduce nitro intermediates efficiently .
- Temperature Control : Maintain ≤40°C during amination to prevent side reactions.
- Workup Protocols : Extract impurities via liquid-liquid partitioning (e.g., dichloromethane/water) before salt formation .
Advanced: How can this compound be integrated into enzyme inhibition studies?
- Molecular Docking : Model interactions with target enzymes (e.g., spermidine synthase) using software like AutoDock Vina. The pentan-1-amine moiety may occupy binding pockets similar to putrescine .
- In Vitro Assays : Measure IC₅₀ values using fluorescence-based enzymatic assays (e.g., NADH-coupled detection).
- Structure-Activity Relationship (SAR) : Modify the chlorophenoxy group to assess steric/electronic effects on inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
